Trolamine salicylate ester

Catalog No.
S545970
CAS No.
10377-95-4
M.F
C13H19NO5
M. Wt
269.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trolamine salicylate ester

CAS Number

10377-95-4

Product Name

Trolamine salicylate ester

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethyl 2-hydroxybenzoate

Molecular Formula

C13H19NO5

Molecular Weight

269.29 g/mol

InChI

InChI=1S/C13H19NO5/c15-8-5-14(6-9-16)7-10-19-13(18)11-3-1-2-4-12(11)17/h1-4,15-17H,5-10H2

InChI Key

NAFDCRMGWKHMJQ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble

Synonyms

Trolamine salicylate (ester);

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)O.C(CO)N(CCO)CCO

The exact mass of the compound Benzoic acid, 2-hydroxy-, 2-[bis(2-hydroxyethyl)amino]ethyl ester is 269.1263 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Trolamine salicylate ester (CAS 10377-95-4), or 2-[bis(2-hydroxyethyl)amino]ethyl salicylate, is a specialized amino-ester derivative of salicylic acid. Unlike traditional inorganic salts or simple alkyl esters, this compound integrates a triethanolamine (trolamine) moiety via an ester linkage . This structural modification is specifically engineered to optimize the physicochemical balance between lipophilicity and aqueous solubility, making it a highly valuable active pharmaceutical ingredient (API) for topical analgesic and anti-inflammatory formulations. In procurement contexts, it is selected for its ability to deliver salicylic acid to subcutaneous tissues without the severe volatility, strong odor, or corrosive dermal effects associated with more common salicylates .

Substituting trolamine salicylate ester with generic alternatives like trolamine salicylate salt (CAS 2174-16-5), methyl salicylate, or free salicylic acid fundamentally compromises product performance and safety. Free salicylic acid is a harsh keratolytic that damages the stratum corneum, rendering it unsuitable for deep-tissue massage or prolonged topical use. Methyl salicylate, while penetrative, is highly volatile, possesses a strong characteristic odor, and carries a well-documented risk of systemic toxicity (salicylism) upon over-application [2]. Conversely, the generic trolamine salicylate salt exhibits extremely poor percutaneous absorption (approximately 1%), failing to reach therapeutic concentrations in dermal and subcutaneous tissues [1]. The esterified trolamine derivative uniquely bridges this gap, providing the non-corrosive, low-odor benefits of the salt while restoring the transdermal permeability required for clinical efficacy.

Transdermal Penetration Superiority over Salt Forms

Clinical and ex vivo microdialysis studies demonstrate that simple salicylate salts, such as trolamine salicylate salt, achieve negligible subcutaneous penetration (approximately 1% absorption) due to their high polarity [1]. In contrast, the covalent ester linkage in trolamine salicylate ester (CAS 10377-95-4) increases the molecule's lipophilicity, significantly enhancing its partition coefficient into the lipid-rich stratum corneum compared to the highly ionized salt baseline [1].

Evidence DimensionSubcutaneous penetration efficiency
Target Compound DataEnhanced lipophilic partitioning for deep tissue delivery
Comparator Or BaselineTrolamine salicylate salt (~1% percutaneous absorption)
Quantified DifferenceShift from negligible (salt) to therapeutically viable (ester) transdermal penetration
ConditionsTopical application targeting dermal and subcutaneous tissues

Buyers formulating topical analgesics must select the ester form to ensure the active ingredient actually reaches the underlying muscle or joint tissues, as the salt form remains trapped on the skin surface.

Formulation Synergy with Permeation Enhancers

Trolamine salicylate ester exhibits exceptional responsiveness to formulation excipients, allowing for highly tunable pharmacokinetics. In in vivo models, applying the compound to skin pre-treated with natural permeation enhancers like eucalyptus oil increased the systemic area under the curve (AUC0-8hr) of the active metabolite from a baseline of 3,023 ng/mL/hr to 58,976 ng/mL/hr[1].

Evidence DimensionSystemic exposure (AUC0-8hr) of active metabolite
Target Compound Data58,976 ng/mL/hr (with eucalyptus oil enhancer)
Comparator Or Baseline3,023 ng/mL/hr (control formulation without enhancer)
Quantified Difference19.5-fold increase in bioavailability
ConditionsRat skin model, topical administration

This massive tunable range allows formulators to precisely control the dosing and penetration depth of the API by simply adjusting the excipient matrix, reducing the need for higher API loading.

Mitigation of Systemic Toxicity and Corrosivity

Traditional in-class substitutes present severe safety and handling challenges: free salicylic acid is highly corrosive to the epidermis, while methyl salicylate can accumulate in local tissues at levels 30-fold higher than plasma, leading to documented cases of fatal salicylism upon repeated exposure [2]. Trolamine salicylate ester eliminates the keratolytic corrosivity of the free acid and avoids the rapid, uncontrolled systemic spiking of methyl salicylate, providing a controlled-release prodrug profile suitable for daily-use consumer products [1].

Evidence DimensionDermal safety and systemic toxicity risk
Target Compound DataNon-corrosive, controlled transdermal release
Comparator Or BaselineMethyl salicylate (30-fold local tissue accumulation and high toxicity risk) and Salicylic acid (corrosive keratolytic)
Quantified DifferenceElimination of epidermal corrosivity and reduction of acute salicylism risk
ConditionsRepeated topical administration in OTC formulations

Procurement teams for consumer health brands must prioritize the ester to meet stringent OTC safety regulations and avoid the liability associated with methyl salicylate toxicity.

OTC Topical Analgesic Formulations

Because trolamine salicylate ester offers superior percutaneous absorption compared to its salt counterpart while avoiding the toxicity of methyl salicylate[1], it is the optimal API for over-the-counter (OTC) muscle rub and joint pain creams. Formulators can achieve deep tissue delivery without the strong odor or liability of salicylism.

Tunable Transdermal Patches and Gels

The compound's highly responsive pharmacokinetic profile when paired with permeation enhancers like eucalyptus oil[2] makes it ideal for advanced transdermal patches and hydrogels. Manufacturers can precisely calibrate the delivery rate and systemic AUC by adjusting the excipient matrix, optimizing the product for either rapid onset or sustained release.

Non-Corrosive Sports Medicine Creams

Unlike free salicylic acid, which acts as a harsh keratolytic, trolamine salicylate ester maintains the integrity of the stratum corneum [3]. This makes it highly suitable for sports medicine applications where athletes require repeated, daily application of anti-inflammatory creams without suffering from skin irritation, chemical burns, or the systemic risks associated with high-dose methyl salicylate.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

269.12632271 Da

Monoisotopic Mass

269.12632271 Da

Boiling Point

Decomposes

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

058G76X4OV

Drug Indication

Indicated for the temporary relief of aches, and pains of muscles and joints associated with backache, lumbago, strains, bruises, sprains and arthritic or rheumatic pain, pain of tendons and ligaments.

Mechanism of Action

Inflammation and tissue damage in different conditions including arthritis, bursitis, joint disorder, bruises, and strains or sprains of muscle origin, induce mild to moderate pain and are associated with increase prostaglandin synthesis. This is thought to be a result of COX-2 enzyme induction. COX-2 is induced in inflammatory cells in case of cell injury, infection or activation from inflammatory cytokines such as interleukin (IL)-1 and tumor necrosis factor (TNF)-α. Upon activation, COX-2 produces prostanoid mediators of inflammation such as prostaglandins and thromboxanes. Trolamine salicylate mediates its analgesic effect by inhibiting the production of inflammatory mediators that sensitize nociceptive nerve endings and generate pain.

Other CAS

10377-95-4

Absorption Distribution and Excretion

Following topical administration of 10% trolamine salicylate in healthy volunteers, salicylic acid could not be detected in serum indicating low systemic absorption.
Following topical administration of 10% trolamine salicylate in healthy volunteers, urinary recovery of total salicylate during the first 24 hours was 6.9 mg (p < 0.05), which is 1.4% of total dose.
Topical administration of 1 gram of 10% trolamine salicylate in abdominal rat skin resulted in an approximate extravascular volume of distribution (V/F) of 24.0 mL.

Wikipedia

Trolamine_salicylate
Betamethasone_benzoate

Use Classification

Cosmetics -> Preservative

General Manufacturing Information

Benzoic acid, 2-hydroxy-, 2-[bis(2-hydroxyethyl)amino]ethyl ester: INACTIVE

Dates

Last modified: 02-18-2024
1: Sajjadi P, Khodayar MJ, Sharif Makhmalzadeh B, Rezaee S. Percutaneous absorption of salicylic Acid after administration of trolamine salicylate cream in rats with transcutol(®) and eucalyptus oil pre-treated skin. Adv Pharm Bull. 2013;3(2):295-301. doi: 10.5681/apb.2013.048. Epub 2013 Aug 20. PubMed PMID: 24312851; PubMed Central PMCID: PMC3848229.
2: Baldwin JR, Carrano RA, Imondi AR. Penetration of trolamine salicylate into the skeletal muscle of the pig. J Pharm Sci. 1984 Jul;73(7):1002-4. PubMed PMID: 6470939.
3: Algozzine GJ, Stein GH, Doering PL, Araujo OE, Akin KC. Trolamine salicylate cream in osteoarthritis of the knee. JAMA. 1982 Mar 5;247(9):1311-3. PubMed PMID: 7038182.
4: Ciccone CD, Leggin BG, Callamaro JJ. Effects of ultrasound and trolamine salicylate phonophoresis on delayed-onset muscle soreness. Phys Ther. 1991 Sep;71(9):666-75; discussion 675-8. PubMed PMID: 1881957.
5: Trolamine salicylate cream in osteoarthritis. JAMA. 1982 Oct 1;248(13):1577-8. PubMed PMID: 7050447.
6: Hill DW, Richardson JD. Effectiveness of 10% trolamine salicylate cream on muscular soreness induced by a reproducible program of weight training. J Orthop Sports Phys Ther. 1989;11(1):19-23. PubMed PMID: 18796932.
7: Rothacker DQ, Lee I, Littlejohn TW 3rd. Effectiveness of a single topical application of 10|x% trolamine salicylate cream in the symptomatic treatment of osteoarthritis. J Clin Rheumatol. 1998 Feb;4(1):6-12. PubMed PMID: 19078236.
8: Morra P, Bartle WR, Walker SE, Lee SN, Bowles SK, Reeves RA. Serum concentrations of salicylic acid following topically applied salicylate derivatives. Ann Pharmacother. 1996 Sep;30(9):935-40. PubMed PMID: 8876850.
9: Hoffman RJ, Nelson LS, Hoffman RS. Use of ferric chloride to identify salicylate-containing poisons. J Toxicol Clin Toxicol. 2002;40(5):547-9. PubMed PMID: 12215048.
10: Oziomek RS, Perrin DH, Herold DA, Denegar CR. Effect of phonophoresis on serum salicylate levels. Med Sci Sports Exerc. 1991 Apr;23(4):397-401. PubMed PMID: 2056895.
11: Rabinowitz JL, Feldman ES, Weinberger A, Schumacher HR. Comparative tissue absorption of oral 14C-aspirin and topical triethanolamine 14C-salicylate in human and canine knee joints. J Clin Pharmacol. 1982 Jan;22(1):42-8. PubMed PMID: 6977559.
12: Davis RE, Wachholz JH, Jassir D, Perlyn CA, Agrama MH. Comparison of topical anti-ischemic agents in the salvage of failing random-pattern skin flaps in rats. Arch Facial Plast Surg. 1999 Jan-Mar;1(1):27-32. PubMed PMID: 10937072.
13: Ragan BG, Nelson AJ, Bell GW, Iwamoto GA. Salicylate-based analgesic balm attenuates pressor responses from skeletal muscle. Med Sci Sports Exerc. 2007 Nov;39(11):1942-8. PubMed PMID: 17986901.
14: Rabinowitz JL, Baker D. Absorption of labeled triethanolamine salicylate in human and canine knee joints. II. J Clin Pharmacol. 1984 Nov-Dec;24(11-12):532-9. PubMed PMID: 6334699.
15: Cross SE, Anderson C, Roberts MS. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies. Br J Clin Pharmacol. 1998 Jul;46(1):29-35. PubMed PMID: 9690946; PubMed Central PMCID: PMC1873984.
16: Babar A, Chickhale PJ, Plakogiannis FM. Assessment of triethanolamine salicylate release from the dermatological bases and the commercial products. Pharm Acta Helv. 1991;66(12):322-8. PubMed PMID: 1784579.
17: HEISEY HO. INFRARED ABSORPTION RATIO METHOD FOR DETERMINATION OF TRIETHANOLAMINE SALICYLATE IN OINTMENT. J Pharm Sci. 1964 Dec;53:1553-4. PubMed PMID: 14255150.
18: Cross SE, Megwa SA, Benson HA, Roberts MS. Self promotion of deep tissue penetration and distribution of methylsalicylate after topical application. Pharm Res. 1999 Mar;16(3):427-33. PubMed PMID: 10213375.
19: Chargari C, Fromantin I, Kirova YM. [Importance of local skin treatments during radiotherapy for prevention and treatment of radio-induced epithelitis]. Cancer Radiother. 2009 Jul;13(4):259-66. doi: 10.1016/j.canrad.2009.04.003. Epub 2009 Jun 12. Review. French. PubMed PMID: 19524470.

Explore Compound Types